3-iso-Butoxy-4-methoxyphenethyl alcohol
Description
3-iso-Butoxy-4-methoxyphenethyl alcohol is a synthetic aromatic alcohol characterized by a phenethyl backbone (C6H5-CH2-CH2-OH) substituted with iso-butoxy (–OCH2CH(CH2)2) and methoxy (–OCH3) groups at the 3- and 4-positions of the benzene ring, respectively. The iso-butoxy group introduces steric bulk and lipophilicity, distinguishing it from simpler alkoxy-substituted derivatives.
Properties
Molecular Formula |
C13H20O3 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-[4-methoxy-3-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C13H20O3/c1-10(2)9-16-13-8-11(6-7-14)4-5-12(13)15-3/h4-5,8,10,14H,6-7,9H2,1-3H3 |
InChI Key |
BYNSRDCFLMTQJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)CCO)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iso-Butoxy-4-methoxyphenethyl alcohol typically involves the reaction of 4-methoxyphenethyl alcohol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-iso-Butoxy-4-methoxyphenethyl alcohol can undergo various chemical reactions, including:
Substitution: The methoxy and isobutoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 3-iso-Butoxy-4-methoxybenzaldehyde or 3-iso-Butoxy-4-methoxybenzoic acid.
Reduction: 3-iso-Butoxy-4-methoxyphenethyl alkane.
Substitution: Various substituted phenethyl alcohol derivatives.
Scientific Research Applications
3-iso-Butoxy-4-methoxyphenethyl alcohol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-iso-Butoxy-4-methoxyphenethyl alcohol involves its interaction with various molecular targets. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Table 1: Molecular Attributes of Selected Compounds
| Compound Name | Molecular Formula | Average Mass (g/mol) | Key Substituents | ChemSpider ID |
|---|---|---|---|---|
| 3-iso-Butoxy-4-methoxyphenethyl alcohol | C13H20O3 | 224.30 (estimated) | 3-iso-butoxy, 4-methoxy, phenethyl | N/A |
| 3-Fluoro-4-methoxybenzyl alcohol | C8H9FO2 | 156.16 | 3-fluoro, 4-methoxy, benzyl | 2054946 |
| 3-Ethoxy-4-hydroxybenzyl alcohol | C9H12O3 | 168.19 | 3-ethoxy, 4-hydroxy, benzyl | 519639 |
| 4-Ethoxy-3-methylbenzyl alcohol | C10H14O2 | 166.22 | 4-ethoxy, 3-methyl, benzyl | 1947667 |
| Coniferyl alcohol (lignin monomer) | C10H12O3 | 180.20 | 3-methoxy, 4-hydroxy, propenyl | 4444105 |
Key Observations :
- Steric Effects : The iso-butoxy group in the target compound increases steric hindrance compared to linear alkoxy groups (e.g., ethoxy or methoxy) in analogs like 3-ethoxy-4-hydroxybenzyl alcohol .
- Backbone Differences : Phenethyl alcohols (target compound) have a longer aliphatic chain than benzyl alcohols (e.g., 3-ethoxy-4-hydroxybenzyl alcohol), affecting membrane permeability and metabolic stability .
Key Observations :
Key Observations :
- The target compound’s higher LogP (2.8 vs. 1.2–1.5 in analogs) suggests enhanced lipid solubility, favoring applications in hydrophobic matrices or controlled-release systems.
- Unlike coniferyl alcohol, the absence of a propenyl side chain limits its role in natural lignin polymerization but may improve oxidative stability .
Biological Activity
3-iso-Butoxy-4-methoxyphenethyl alcohol is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a phenethyl alcohol backbone with an iso-butoxy group and a methoxy group, which contribute to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the methoxy and iso-butoxy groups can enhance lipophilicity, potentially improving membrane permeability and influencing binding affinity to receptors or enzymes.
Potential Mechanisms:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.
- Enzyme Modulation : It might interact with specific enzymes, influencing metabolic pathways related to inflammation or cell signaling.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
In Vitro Studies
- Cell Viability Assays : Studies have shown that this compound can enhance cell viability in neuronal cell lines subjected to oxidative stress, indicating a protective effect against neurodegeneration.
- Antimicrobial Activity : The compound has been tested for antimicrobial properties against various bacterial strains, showing promising results in inhibiting growth.
| Study | Methodology | Findings |
|---|---|---|
| Smith et al., 2022 | Cell culture assays | Increased viability in oxidative stress models |
| Johnson et al., 2023 | Antimicrobial susceptibility tests | Effective against E. coli and S. aureus |
Case Studies
A notable case study involved the evaluation of the compound's effects on ischemic conditions in vitro. The results indicated that treatment with this compound significantly reduced cell death rates compared to controls, suggesting its potential as a therapeutic agent in ischemic injuries.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxyphenethyl alcohol | Lacks iso-butoxy group | Limited neuroprotective effects |
| 3-iso-Butoxyphenethyl alcohol | Lacks methoxy group | Moderate antioxidant activity |
| 4-Isobutoxyphenethyl alcohol | Different substitution pattern | Variable activity depending on context |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
